molecular formula C8H8Br2 B1291462 4-Bromo-1-(bromomethyl)-2-methylbenzene CAS No. 156001-49-9

4-Bromo-1-(bromomethyl)-2-methylbenzene

Cat. No.: B1291462
CAS No.: 156001-49-9
M. Wt: 263.96 g/mol
InChI Key: RRBOULIORCZELO-UHFFFAOYSA-N
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Description

4-Bromo-1-(bromomethyl)-2-methylbenzene is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a bromine atom at the 1st and 4th positions, respectively, and a methyl group at the 2nd position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

4-Bromo-1-(bromomethyl)-2-methylbenzene is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it is involved in. The specific targets can vary depending on the reaction.

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond-forming reaction. The compound, being an organoboron reagent, participates in this reaction by undergoing transmetalation, a process where it transfers its organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key pathway in which this compound is involved . This reaction allows for the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects include the creation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the SM cross-coupling reaction . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(bromomethyl)-2-methylbenzene typically involves the bromination of 2-methylbenzyl alcohol or 2-methylbenzyl chloride. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of 4-bromo-2-methylbenzoic acid.

    Reduction: Formation of 4-methyl-2-methylbenzene.

Scientific Research Applications

4-Bromo-1-(bromomethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(bromomethyl)-2-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

    4-Bromo-1-(bromomethyl)-2-ethoxybenzene: Contains an ethoxy group instead of a methyl group.

    Bromoform (CHBr3): A brominated organic solvent with a different structure but similar bromine content.

Uniqueness

4-Bromo-1-(bromomethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both bromomethyl and bromine groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-1-(bromomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBOULIORCZELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626572
Record name 4-Bromo-1-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156001-49-9
Record name 4-Bromo-1-(bromomethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(bromomethyl)-2-methylbenzene
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Synthesis routes and methods I

Procedure details

A solution of (4-bromo-2-methyl-phenyl)-methanol (Intermediate 133, 319.0 mg, 1.58 mmol) and triphenylphosphine (466.0 mg, 1.74 mmol) in 5 mL CH2Cl2 was cooled to 0° C. and N-bromosuccinimide (309.0 mg, 1.74 mmol) was added in 5 portions over 20 minutes. The solution was warmed to 25° C. and stirred for 17 hours. The reaction was quenched by the addition of dilute aqueous NaHCO3. The resulting mixture was extracted with Et2O and the combined organic layers were washed with H2O and saturated aqueous NaCl before being dried (Na2SO4) and concentrated under reduced pressure. The title compound, 350.0 mg (84%), was isolated by column chromatography (2-3% EtOAc—hexanes) as a colorless oil.
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
466 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
309 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of (4-Bromo-2-methyl-phenyl)-methanol (as obtained in preparation 25) (4.58 g, 22.8 mmol) in CH2Cl2 (50 ml) is added, under Argon and at RT, carbon tetrabromide (9.27 g, 27.4 mmol) followed by triphenylphosphine (7.25 g, 27.4 mmol). The mixture is stirred overnight and then concentrated in vacuo. The crude residue is then purified by chromatography (silicagel, hexane:EtOAc 25:1) to afford the title compound as a clear oil.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.27 g
Type
reactant
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

(4-Bromo-2-methylphenyl)methanol (10.4 g, 51.6 mmol) is dissolved in anhydrous CH2Cl2 (150 mL) and CBr4 (18.8 g, 56.8 mmol) added. The reaction mixture is cooled to 0-5° C. and PPh3 (14.9 g, 56.8 mmol) is added. The reaction mixture is stirred overnight then hexane/EtOAc (9:1) (250 mL) is added with vigorous stirring. The triphenylphosphine oxide that forms during the reaction is filtered off and the filtrates are concentrated in vacuo. The resulting oil is purified on a silica gel pad with hexane/EtOAc (8:2). The solvent are removed on a rotary evaporator and the bromoform is removed by vacuum distillation (15 mm Hg, bp: 40-50° C.) to provide the expected product 1-Bromo-4-(bromomethyl)-3-methylbenzene (13.23 g, 97%) as a yellow oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.37-7.27 (2H, m), 7.17 (1H, d, J=8.1 Hz), 4.45 (2H, s), 2.39 (3H, s).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
18.8 g
Type
reactant
Reaction Step Two
Name
Quantity
14.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hexane EtOAc
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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